Physicochemical Differentiation: A Lipophilic and Steric Alternative to the 4-Chlorophenyl Analog
A quantitative comparison of the target compound with its closest commercially available analog, 2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid (CAS 1787905-42-3), highlights critical differences in key drug-like parameters. The p-tolyl compound is less lipophilic (XLogP3-AA 1.0) than the 4-chlorophenyl analog (estimated XLogP3-AA >1.3 due to the higher lipophilicity of chlorine vs. methyl) and carries a lower molecular weight (234.25 vs. 254.67 g/mol) [1]. The absence of a halogen also eliminates potential metabolic liabilities associated with C-Cl bond cleavage.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 234.25 |
| Comparator Or Baseline | 254.67 (2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid, CAS 1787905-42-3) |
| Quantified Difference | Target compound is 20.42 g/mol lighter |
| Conditions | Computed from molecular formula (PubChem) |
Why This Matters
A lower molecular weight is often associated with better permeability and oral bioavailability, making the target compound a preferred starting point for lead optimization over the heavier chloro analog when a halogen is not strictly required for target binding.
- [1] PubChem Compound Summary for CID 76145166, 2-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)acetic acid. National Center for Biotechnology Information. View Source
